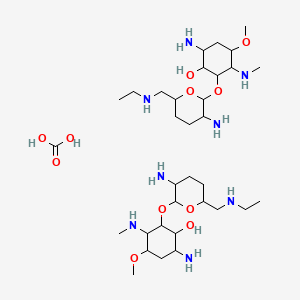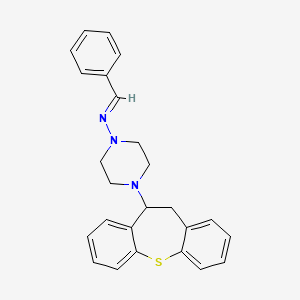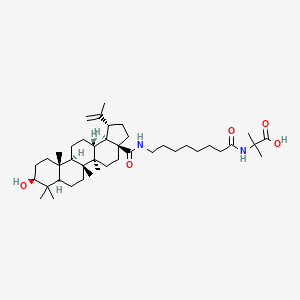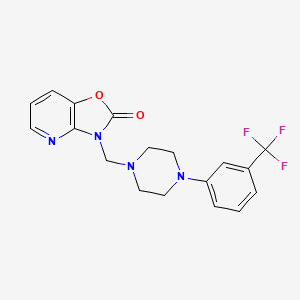
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxazolo-pyridine core structure, which is fused with a piperazine ring substituted with a trifluoromethylphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolo-pyridine core: This can be achieved by reacting 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate to form oxazolo(4,5-b)pyridine-2(3H)-thione.
Substitution with piperazine: The oxazolo-pyridine intermediate is then reacted with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of a suitable base, such as triethylamine, to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one can be compared with other similar compounds, such as:
Oxazolo(4,5-b)pyridine derivatives: These compounds share the oxazolo-pyridine core structure but differ in their substituents, leading to variations in their biological activity and applications.
Piperazine derivatives: Compounds with a piperazine ring substituted with different functional groups, such as phenyl or alkyl groups, exhibit different pharmacological properties and therapeutic potential.
The unique combination of the oxazolo-pyridine core and the trifluoromethylphenyl-substituted piperazine ring in 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one distinguishes it from other similar compounds and contributes to its specific biological activity and research applications.
Properties
CAS No. |
134337-26-1 |
|---|---|
Molecular Formula |
C18H17F3N4O2 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-25-16-15(27-17(25)26)5-2-6-22-16/h1-6,11H,7-10,12H2 |
InChI Key |
RBRJDOPXFVWFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



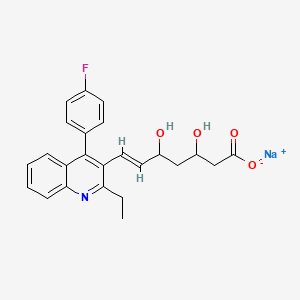
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
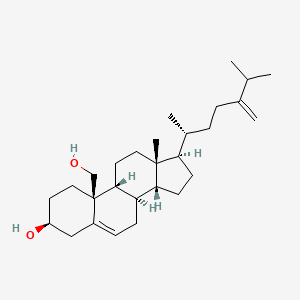

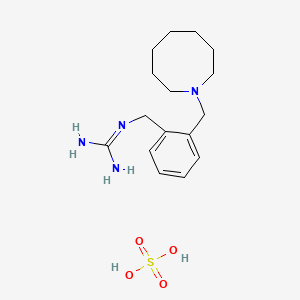
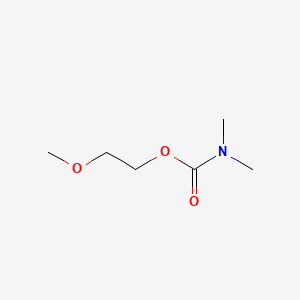
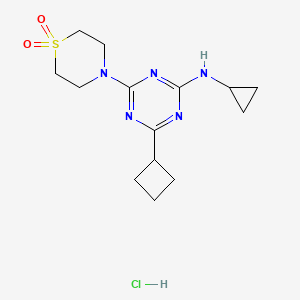
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)

